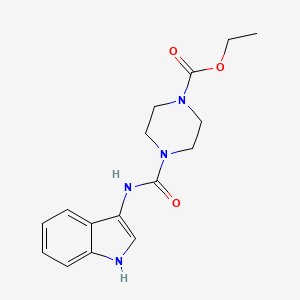

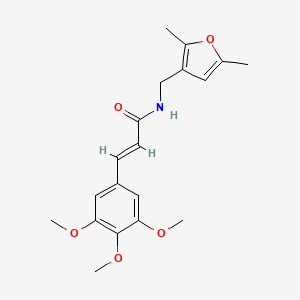

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide” is a compound that belongs to the class of benzothiazoles . Benzothiazoles are heterocyclic compounds that have been studied for their potential in various fields due to their diverse chemical reactivity and broad spectrum of biological activity .

Synthesis Analysis

The synthesis of benzothiazole compounds often involves the condensation of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides . A novel corrosion inhibitor, N-(1,3-benzothiazol-2-yl)-4-aminobenzamide, was synthesized and its efficiency was found to increase with the concentration of the inhibitor .Molecular Structure Analysis

The molecular structure of benzothiazole compounds has been studied using methods such as single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These compounds often crystallize with two independent but similar amino tautomers in the asymmetric units .Chemical Reactions Analysis

Benzothiazole compounds have been studied for their reactivity in various chemical reactions . For instance, a Regel-type transition-metal-free direct C-2 aroylation of (benzo)oxazoles, (benzo)thiazoles, and 1,3,4-oxadiazoles with acid chlorides is catalyzed by N,N-dimethyl-4-aminopyridine (DMAP), yielding the corresponding 2-ketoazoles .Scientific Research Applications

Antibacterial Activity

Benzothiazole derivatives, including N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide, play a vital role in some biological applications . They have been used in the preparation of many complexes, such as Cu(II) and Hg(II) complexes . These complexes have shown significant antibacterial activity against several bacterial species, including Staphylococcus Epidermidis, Staphylococcus aureus (gram positive), E. Coli, and Citrobacter Freundii (gram negative) .

Anti-Tubercular Compounds

Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . The newly synthesized benzothiazole derivatives have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .

Synthesis of Complexes

The N, S donor atoms of benzothiazole derivatives have been used in the formation of complexes . For example, N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide has been used in the preparation of Cu(II) and Hg(II) complexes .

Antibiotics

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide and its derivatives have been used in the design of a new class of inhibitors . These inhibitors are being studied as a new generation of antibiotics that would cause fewer side effects .

Mechanism of Action

Target of Action

Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit potent inhibition against M. tuberculosis . The target of these derivatives is often the DprE1 enzyme , which is crucial for the survival of M. tuberculosis.

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . This interaction can result in changes at the molecular level, disrupting the normal functioning of the target and leading to the desired therapeutic effect.

Biochemical Pathways

Benzothiazole derivatives are known to interfere with the functioning of the dpre1 enzyme , which plays a crucial role in the biosynthesis of arabinogalactan, an essential component of the mycobacterial cell wall . The inhibition of this enzyme disrupts the biosynthesis pathway, affecting the survival of M. tuberculosis.

Pharmacokinetics

tuberculosis, suggesting that they possess favorable pharmacokinetic properties .

Result of Action

The inhibition of the dpre1 enzyme by benzothiazole derivatives disrupts the biosynthesis of arabinogalactan , leading to the death of M. tuberculosis.

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .

Safety and Hazards

The safety data sheet for a related compound, “1-(1,3-Benzothiazol-2-yl)-2-bromo-1-ethanone”, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It’s important to handle such compounds with care, using appropriate protective equipment and following safety protocols .

Future Directions

Benzothiazole compounds continue to be of interest in various fields, including medicinal chemistry, due to their diverse biological activities and pharmaceutical potential . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential applications in different areas .

properties

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClN3O3S/c15-9-6-5-8(7-11(9)18(20)21)13(19)17-14-16-10-3-1-2-4-12(10)22-14/h1-7H,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATGXPLYYFNBHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzothiazol-2-yl)-4-chloro-3-nitrobenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(3-oxo-3-(4-(3-phenylallyl)piperazin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2764353.png)

![N-[(5-benzylsulfanyl-4-cyclohexyl-1,2,4-triazol-3-yl)methyl]-4-methoxybenzamide](/img/structure/B2764358.png)

![5-(2-oxo-2-piperidin-1-ylethyl)-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2764361.png)

![N-(2-methoxybenzyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2764362.png)

![1-((7-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2764365.png)

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)

![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2764371.png)